molecular formula C6H4BrN3O B1526590 3-Bromoimidazo[1,2-a]pyrazin-8(7h)-one CAS No. 689297-67-4

3-Bromoimidazo[1,2-a]pyrazin-8(7h)-one

货号: B1526590
CAS 编号: 689297-67-4
分子量: 214.02 g/mol
InChI 键: QNGLWOVRZODNTJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromoimidazo[1,2-a]pyrazin-8(7h)-one is a useful research compound. Its molecular formula is C6H4BrN3O and its molecular weight is 214.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Bromoimidazo[1,2-a]pyrazin-8(7H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₅BrN₄O, with a molecular weight of approximately 227.05 g/mol. The compound features a bromine atom at the 3-position of the imidazo ring and a carbonyl group at the 8-position of the pyrazine moiety. This unique structure contributes to its potential as a pharmacological agent.

Anticancer Properties

Research indicates that derivatives of imidazo[1,2-a]pyrazin-8(7H)-one exhibit significant anticancer activity. For instance, one study synthesized several derivatives and evaluated their inhibitory effects on BRD9, a protein associated with various cancers. Compound 27 showed potent BRD9 inhibition with an IC₅₀ value of 35 nM and inhibited cell proliferation in A549 and EOL-1 cell lines with IC₅₀ values of 6.12 µM and 1.76 µM, respectively .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various bacterial strains. A study highlighted that certain derivatives exhibited activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : Compounds in this class have been shown to inhibit key enzymes involved in cancer progression and metabolic pathways.
  • Modulation of Receptors : The compound may act as a modulator for receptors associated with neurotransmission and other physiological processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. The following table summarizes key findings from SAR studies:

CompoundSubstituentIC₅₀ (nM)Biological Activity
27None35BRD9 Inhibitor
29Methyl103BRD9 Inhibitor
OtherVariousVariesAntimicrobial

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers evaluated the anticancer effects of several imidazo[1,2-a]pyrazin-8(7H)-one derivatives on human cancer cell lines. The study revealed that compounds with specific substitutions at the nitrogen positions showed enhanced potency against lung cancer cells (A549) compared to those without substitutions.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of these compounds against clinical isolates of bacteria. The results indicated that certain derivatives displayed significant inhibition zones against S. aureus and E. coli, highlighting their potential as new antimicrobial agents.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its role as a pharmacological agent, particularly in the context of neurological disorders. Research indicates that derivatives of imidazo[1,2-a]pyrazin-8(7H)-one may act as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs), which are implicated in conditions such as anxiety and schizophrenia. For instance, a study demonstrated that a specific derivative exhibited promising mGlu2 PAM activity with an EC50 of 490 nM, suggesting its potential for treating glutamate-related disorders .

Antibacterial Activity

Another significant application is in the development of antibacterial agents. A series of 8-amino imidazo[1,2-a]pyrazine derivatives, related to 3-bromoimidazo[1,2-a]pyrazin-8(7H)-one, have shown effectiveness as inhibitors of the VirB11 ATPase HP0525, a critical component of bacterial type IV secretion systems. These compounds were identified through structure-activity relationship studies and have potential as novel antibacterial agents .

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. Studies indicate that imidazo[1,2-a]pyrazin-8(7H)-one derivatives exhibit significant cytotoxicity against various cancer cell lines. The unique bromination and substitution patterns enhance their biological activity, making them candidates for further development as anticancer therapeutics .

Ion Channel Modulation

The compound has been explored for its ability to modulate ion channels, particularly in the context of cardiac arrhythmias. Patents describe methods for using N-substituted 7H-imidazo[1,2-a]pyrazin-8-one compounds to treat or prevent cardiac conditions by influencing potassium and sodium channels . This application underscores the compound's versatility in addressing cardiovascular disorders.

Acetylcholinesterase Inhibition

Recent studies have focused on synthesizing derivatives of imidazo[1,2-a]pyrazin-8(7H)-one as acetylcholinesterase inhibitors. These compounds are being evaluated for their potential use in treating neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic transmission .

属性

IUPAC Name

3-bromo-7H-imidazo[1,2-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-4-3-9-5-6(11)8-1-2-10(4)5/h1-3H,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGLWOVRZODNTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 3-bromo-8-methoxyimidazo[1,2-a]pyrazine (1.6 g, 7 mmol) in hydrogen bromide (30 wt % in acetic acid, 15 ml) was heated at 80° C. for 90 min. The reaction was cooled, diluted with water (75 ml) then neutralised with solid sodium hydrogencarbonate. The resulting solid was collected by filtration, washed with water then dried under vacuum to afford 3-bromo-7H-imidazo[1,2-a]pyrazin-8-one as a white powder: δH (360 MHz, DMSO) 6.99 (1H, d, J 5.6), 7.29 (1H, d, J 5.6), 7.62 (1H, s). This powder was suspended in N,N-dimethylformamide (15 ml) then treated with sodium hydride (203 mg of a 60% dispersion in mineral oil, 8.4 mmol). The resulting mixture was heated at 60° C. for 20 min then treated with iodomethane (870 μl, 14 mmol). After stirring for 15 min the reaction was cooled, diluted cautiously with water (150 ml) and then extracted with dichloromethane (2×100 ml). The organics were combined, washed with water, dried over anhydrous magnesium sulphate, filtered and concentrated under high vacuum. The residue was triturated with diethyl ether and the resulting solid collected by filtration to furnish 3-bromo-7-methyl-7H-imidazo[1,2-a]pyrazin-8-one as a white solid (1.4 g, 88% over 2 steps): δH (360 MHz, DMSO) 3.45 (3H, s), 7.28 (1H, d, J 6), 7.39 (1H, d, J 5.6), 7.62 (1H, s).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromoimidazo[1,2-a]pyrazin-8(7h)-one
Reactant of Route 2
3-Bromoimidazo[1,2-a]pyrazin-8(7h)-one
Reactant of Route 3
3-Bromoimidazo[1,2-a]pyrazin-8(7h)-one
Reactant of Route 4
3-Bromoimidazo[1,2-a]pyrazin-8(7h)-one
Reactant of Route 5
3-Bromoimidazo[1,2-a]pyrazin-8(7h)-one
Reactant of Route 6
3-Bromoimidazo[1,2-a]pyrazin-8(7h)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。